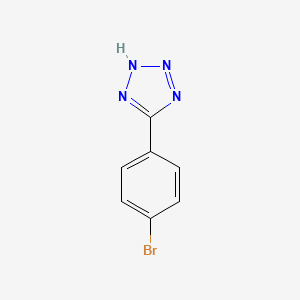

5-(4-Bromophenyl)-1H-tetrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMDMWMKVPGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354194 | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50907-23-8 | |

| Record name | 5-(4-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50907-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Bromophenyl 1h Tetrazole and Its Derivatives

Established Synthetic Routes for 5-Substituted-1H-tetrazoles

The cornerstone of 5-substituted-1H-tetrazole synthesis is the reaction between a nitrile and an azide (B81097) source. acs.orgnih.gov This reaction forms the five-membered heterocyclic ring characteristic of tetrazoles.

The [3+2] cycloaddition is the most proficient route for synthesizing 5-substituted 1H-tetrazoles. nih.gov This reaction involves the combination of a nitrile (R-C≡N) and an azide (N3-) to form the tetrazole ring. The reaction can be influenced by various factors, including the choice of azide source and the use of catalysts. acs.orgresearchgate.net

Historically, the synthesis of tetrazoles relied on traditional azide sources that present significant challenges. Hydrazoic acid (HN3) is highly toxic, volatile, and explosive, making its use on a large scale impractical and dangerous. thieme-connect.comgoogle.commdpi.com Procedures involving free hydrazoic acid have not found widespread practical application due to these risks. wiley.com

Metal organic azides, such as tin or silicon organic azides, were introduced as safer alternatives to hydrazoic acid. wiley.comrsc.org However, these reagents are often expensive and their use can lead to the formation of toxic metal-containing byproducts, complicating purification. rsc.orgscielo.br Furthermore, many of these methods require harsh reaction conditions, including long reaction times and high temperatures. wiley.com The use of strong Lewis acids as catalysts also presents drawbacks, including moisture sensitivity. thieme-connect.comscielo.br

| Azide Source | Associated Challenges |

| Hydrazoic Acid | Highly toxic, volatile, explosive, low boiling point. thieme-connect.comgoogle.commdpi.comwiley.com |

| Metal Organic Azides | Expensive, toxic metal byproducts, harsh reaction conditions. wiley.comrsc.orgscielo.br |

| Sodium Azide with Strong Lewis Acids | Moisture-sensitive conditions, formation of hazardous byproducts. thieme-connect.comscielo.br |

To overcome the challenges associated with traditional methods, significant research has focused on developing catalytic approaches. These methods aim to improve reaction efficiency, reduce hazards, and utilize more environmentally friendly reagents. nih.govjchr.org Catalytic systems often allow for milder reaction conditions and can lead to higher yields of the desired tetrazole products. scielo.br

[3+2] Cycloaddition Reactions of Nitriles and Azides

Catalytic Approaches for Enhanced Efficiency and Safety

Copper(II) Sulfate (B86663) Pentahydrate Catalysis

Copper(II) sulfate pentahydrate (CuSO4·5H2O) has emerged as a safe, inexpensive, and environmentally benign catalyst for the synthesis of 5-substituted-1H-tetrazoles. scielo.brscielo.br This catalyst effectively promotes the [3+2] cycloaddition of various aryl and alkyl nitriles with sodium azide in solvents like DMSO, leading to good to excellent yields under mild conditions. scielo.brjchr.orgscielo.br The use of CuSO4·5H2O offers several advantages, including short reaction times, a safe process, and a simple workup procedure. scielo.br Research has shown that copper sulfate pentahydrate is a superior catalyst compared to other copper salts like copper chloride and copper acetate, especially when DMSO is used as the solvent, achieving yields as high as 95%. jchr.org The proposed mechanism involves the coordination of the nitrile's nitrogen atom to the Cu(II) center, which activates the nitrile for the cycloaddition with the azide ion. researchgate.net

Cobalt(II) Complex Catalysis

Cobalt(II) complexes have been identified as highly efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition under homogeneous conditions. nih.govacs.orgnih.gov A notable example involves a Cobalt(II) complex with a tetradentate ligand, which demonstrates excellent catalytic activity for the reaction between sodium azide and organonitriles. acs.orgnih.gov This represents the first instance of cobalt complexes being used for this purpose in a homogeneous system. nih.govacs.org Detailed mechanistic studies have revealed the formation of an intermediate cobalt(II) diazido complex, which has been isolated and structurally characterized. acs.orgnih.gov This catalytic system is effective under mild reaction conditions and provides near-quantitative yields for a majority of substrates. nih.govacs.org Another approach utilizes a heterogeneous nanocatalyst where a cobalt(II) complex is supported on nanodiamond-grafted polyethyleneimine@folic acid, offering a green and cost-effective method for tetrazole synthesis with the advantages of easy separation and catalyst reusability. mdpi.com

Zinc Catalysis in Aqueous Media

The use of zinc salts, particularly in aqueous media, represents a significant advancement in the synthesis of 5-substituted 1H-tetrazoles, aligning with the principles of "click" chemistry. scielo.brorganic-chemistry.org This method is considered a magnificent improvement over older procedures, offering a safer and more environmentally friendly route. scielo.br The reaction of sodium azide with a broad range of nitriles, including aromatic, activated and unactivated alkyl, and vinyl nitriles, proceeds readily in water with zinc salts as catalysts. organic-chemistry.org While this method is highly effective, a potential drawback is the sometimes tedious and time-consuming removal of zinc salts from the acidic tetrazole products. scielo.br Nanocrystalline ZnO has also been reported as an efficient heterogeneous catalyst for this transformation. tandfonline.com

| Catalyst | Key Features | Solvent |

| Copper(II) Sulfate Pentahydrate | Safe, inexpensive, environmentally benign, good to excellent yields. scielo.brjchr.orgscielo.br | DMSO scielo.brjchr.org |

| Cobalt(II) Complexes | High efficiency, mild conditions, near-quantitative yields, novel mechanistic insights. nih.govacs.orgnih.gov | DMSO nih.govacs.org |

| Zinc Salts | "Click" chemistry approach, broad substrate scope, aqueous media. scielo.brorganic-chemistry.org | Water organic-chemistry.org |

Silica (B1680970) Sulfuric Acid Catalysis

Silica sulfuric acid (SSA) has emerged as an efficient, reusable, and cost-effective heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. mdpi.com This solid acid effectively catalyzes the [3+2] cycloaddition of various nitriles with sodium azide. In a specific protocol for the synthesis of 5-(4-bromophenyl)-1H-tetrazole, 4-bromobenzonitrile (B114466) is reacted with sodium azide in refluxing N,N-dimethylformamide (DMF) using a 100% molar ratio of SSA. mdpi.com This method results in a high isolated yield of the desired product. mdpi.comresearchgate.net

The operational simplicity and the high yields make this protocol a practical alternative to existing procedures. mdpi.com The catalyst can be easily recovered by simple filtration after the reaction and can be reused multiple times without a significant loss in its catalytic activity, which is advantageous for both laboratory and potential industrial-scale synthesis. mdpi.com

| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 92 | 268–270 |

Molybdenum Trioxide Catalysis

Molybdenum trioxide (MoO₃) has been identified as a highly effective, economical, and reusable heterogeneous catalyst for the [3+2] cycloaddition of aromatic nitriles and sodium azide. nih.govsemanticscholar.org This method provides a straightforward and gentle route to 5-substituted-1H-tetrazole derivatives, including this compound. nih.govsemanticscholar.org The reaction is typically carried out by heating the nitrile with sodium azide in the presence of a catalytic amount of MoO₃ in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

For the synthesis of this compound, the use of 15 mol% of MoO₃ in DMSO at 140 °C for 1.5 hours resulted in an excellent yield of 91%. nih.gov The structure of the resulting compound was unequivocally confirmed through single-crystal X-ray analysis. nih.govsemanticscholar.org A significant advantage of this catalytic system is its robustness and reusability; the MoO₃ catalyst can be recovered and reutilized for up to seven cycles with minimal loss of effectiveness, making it an attractive option for sustainable chemical processes. nih.govsemanticscholar.org

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Benzonitrile | 5-Phenyl-1H-tetrazole | 1.5 | 89 |

| 4-Bromobenzonitrile | This compound | 1.5 | 91 |

| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 1.0 | 90 |

| 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 1.0 | 91 |

Stannous Chloride Catalysis (Homogeneous and Heterogeneous)

Stannous chloride (SnCl₂) has been utilized as a catalyst for tetrazole synthesis in both homogeneous and heterogeneous forms. scilit.comacs.org In the homogeneous system, SnCl₂ is added directly to the reaction mixture of a nitrile and sodium azide in a solvent such as DMF at elevated temperatures. rsc.org While effective, homogeneous catalysts can present challenges related to separation and recyclability. thieme-connect.com

To address these issues, a heterogeneous catalyst comprising SnCl₂ supported on silica nanoparticles (SnCl₂–nano-SiO₂) has been developed. thieme-connect.com This heterogeneous system demonstrates excellent catalytic activity across a wide range of substrates, including aliphatic, aromatic, heteroaromatic, and sterically hindered nitriles. jchr.org The supported catalyst is easily prepared, economically viable, and can be recycled up to five times. jchr.org Comparative studies show that the heterogeneous SnCl₂–nano-SiO₂ catalyst can exhibit higher catalytic activity than its homogeneous SnCl₂ counterpart for certain substrates. jchr.org

| Substrate | Catalyst (10 mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzonitrile | SnCl₂ (Homogeneous) | 6 | 92 |

| SnCl₂–nano-SiO₂ (Heterogeneous) | 5 | 94 | |

| 4-Chlorobenzonitrile | SnCl₂ (Homogeneous) | 5 | 93 |

| SnCl₂–nano-SiO₂ (Heterogeneous) | 4 | 95 | |

| 2-Naphthonitrile | SnCl₂ (Homogeneous) | 8 | 90 |

| SnCl₂–nano-SiO₂ (Heterogeneous) | 7 | 93 |

Metal-Free Approaches

Growing interest in green and sustainable chemistry has spurred the development of metal-free catalytic systems for tetrazole synthesis. These methods avoid the use of potentially toxic and expensive metals. mdpi.comscispace.com One such approach involves the use of heterogeneous solid acid catalysts. For instance, OSU-6, a type of hexagonal mesoporous silica with mild Brønsted acid properties, efficiently catalyzes the click synthesis of 5-aryl-1H-tetrazoles. mdpi.comnih.govresearchgate.net The reaction proceeds at a relatively mild temperature of 90 °C in DMF, and the catalyst can be recycled up to five times without significant loss of yield. mdpi.comcncb.ac.cn

Another novel metal-free approach utilizes cuttlebone, a naturally occurring biomaterial, as a low-cost, heterogeneous catalyst. scispace.com Cuttlebone is believed to catalyze the reaction through the "electrophilic activation" of the nitrile via hydrogen bond formation. scispace.comresearchgate.net This method, conducted in DMSO at 110 °C, is rapid and highly efficient. scispace.com These metal-free systems offer advantages such as operational simplicity, milder conditions, and reduced environmental impact. mdpi.comscispace.com

| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| OSU-6 (Mesoporous Silica) | Benzonitrile | 90 | 12 | 94 |

| 4-Chlorobenzonitrile | 90 | 4 | 95 | |

| MCM-41-SO₃H | 4-Bromobenzonitrile | 80 | 1.5 | 97 |

| 4-Methylbenzonitrile | 80 | 2.5 | 95 |

Mechanistic Pathways of [3+2] Cycloaddition in Tetrazole Synthesis

The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition reaction. acs.org However, the precise mechanistic pathway is complex and can vary depending on the reactants, catalysts, and reaction conditions. nih.govacs.org There has been considerable debate regarding whether the reaction proceeds through a concerted cycloaddition or a stepwise pathway involving a distinct intermediate. acs.org

In reactions involving metal catalysts, the mechanism is generally believed to involve initial coordination of either the nitrile or the azide ion to the metal center. nih.govacs.org This coordination activates the nitrile, making it more susceptible to nucleophilic attack. The subsequent steps lead to the formation of the tetrazole ring, followed by the release of the product and regeneration of the catalyst. nih.govrsc.org For metal-free, acid-catalyzed reactions, the mechanism involves protonation or activation of the nitrile, followed by attack of the azide. acs.orgbeilstein-journals.org Computational studies suggest that a previously unsuspected nitrile activation step leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.org

Role of Nitrile Activation

A critical step in the [3+2] cycloaddition for tetrazole synthesis is the activation of the nitrile group (–C≡N). acs.org Nitriles are generally not reactive enough to undergo cycloaddition with azides without a catalyst. Catalysts, whether they are Lewis acids (like metal salts) or Brønsted acids (like SSA or MoO₃), play a crucial role by interacting with the nitrogen atom of the nitrile. acs.orgacs.org

Intermediate Formation and Characterization

The nature of the intermediates in tetrazole synthesis has been a subject of extensive study. nih.govacs.org In many pathways, an open-chain imidoyl azide is proposed as a key intermediate that subsequently cyclizes to form the stable tetrazole ring. acs.orgacs.org However, this intermediate is often highly reactive and not isolable.

In metal-catalyzed systems, the formation of a metal-nitrile or metal-azide complex is the initial step. nih.govacs.org Recent studies have provided concrete evidence for such intermediates. For example, in a cobalt-catalyzed synthesis of 5-substituted 1H-tetrazoles, a cobalt(II) diazido intermediate was successfully isolated and structurally characterized by single-crystal X-ray diffraction. nih.govacs.orgnih.gov This characterized intermediate was also shown to be catalytically active, confirming its role in the catalytic cycle. nih.govacs.org The isolation and characterization of such species provide invaluable insight into the step-by-step mechanism of the cycloaddition reaction. nih.govacs.org

Passerini and Ugi Multicomponent Reactions (MCRs) for Tetrazole Formation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives.

The Passerini three-component reaction (PT-3CR) typically involves the reaction of a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.net A significant modification of this reaction replaces the carboxylic acid with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (TMSN₃), leading to the formation of 1,5-disubstituted tetrazoles. nih.gov This variant is known as the Passerini-tetrazole reaction.

The reaction is prized for its atom economy and the ability to generate diverse molecular scaffolds. rsc.org Sonication has been shown to accelerate the reaction and improve yields, providing a catalyst-free and efficient method for the synthesis of 5-(1-hydroxyalkyl)tetrazoles. nih.govrsc.org The reaction demonstrates broad substrate scope with respect to both the aldehyde/ketone and isocyanide components. nih.gov While a direct synthesis of this compound via a one-pot PT-3CR starting from 4-bromobenzaldehyde (B125591) is plausible given the reaction's tolerance for various benzaldehydes, specific examples in the literature are more focused on using tetrazole-containing building blocks in subsequent reactions.

A general scheme for the PT-3CR for the synthesis of a 1,5-disubstituted tetrazole is as follows:

Scheme 1: General Representation of the Passerini Tetrazole Reaction (PT-3CR)

In this reaction, an aldehyde or ketone reacts with an isocyanide and a source of azide (like TMSN₃) to form a 1,5-disubstituted tetrazole.

Research has demonstrated the versatility of this method with a range of substrates, as highlighted in the table below.

| Entry | Aldehyde/Ketone | Isocyanide | Product Yield (%) |

| 1 | Benzaldehyde (B42025) | Cyclohexyl isocyanide | 92 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 90 |

| 3 | 2-Bromobenzaldehyde | Cyclohexyl isocyanide | 60 |

| 4 | Cyclohexanone | Benzyl isocyanide | 84 |

| Data sourced from a study on sonication-assisted PT-3CR. nih.gov |

An innovative approach in MCR chemistry involves using pre-formed, functionalized tetrazoles as building blocks. beilstein-journals.org This strategy allows for the incorporation of the tetrazole moiety into complex molecular architectures. For instance, diversely protected tetrazole aldehydes have been synthesized and successfully employed in Passerini and Ugi reactions. beilstein-journals.org This method provides a complementary approach to the de novo synthesis of the tetrazole ring during the MCR.

The Ugi four-component reaction (Ugi-4CR) is another cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the Ugi-tetrazole variant (UT-4CR), hydrazoic acid replaces the carboxylic acid, yielding 1,5-disubstituted-1H-tetrazoles. nih.gov The reaction of a benzaldehyde (such as 4-bromobenzaldehyde), an amine, an isocyanide, and an azide source can provide access to a wide array of tetrazole derivatives. mdpi.com One-pot sequences combining the Ugi-azide reaction with subsequent transformations, like the Heck reaction, have been developed to create complex heterocyclic systems containing a tetrazole ring. nih.govbeilstein-archives.org

For example, a one-pot reaction involving 2-bromobenzaldehyde, allylamine (B125299) hydrochloride, trimethylsilyl azide, and an isocyanide can be followed by an intramolecular Heck reaction to yield tetrazolyl-1,2,3,4-tetrahydroisoquinolines. nih.govbeilstein-archives.org The use of electron-withdrawing benzaldehydes, such as 4-bromobenzaldehyde, has been shown to be effective in Ugi reactions, leading to the desired adducts in good yields. nu.edu.kz

Alkylation Reactions of this compound

Alkylation is a fundamental transformation for modifying the tetrazole ring, leading to the formation of N-substituted derivatives. The tetrazole ring of this compound contains two nitrogen atoms that can be alkylated, leading to a mixture of N1 and N2 isomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions.

A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has shown a preference for the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org This method offers a practical route to N2-alkylated tetrazoles. Conventional alkylation using alkyl halides in the presence of a base is also a common method. For instance, the reaction of 5-(4-bromophenyl)-2H-tetrazole with N-acetamide derivatives in the presence of potassium carbonate in acetonitrile (B52724) has been reported to yield N-alkylated products.

The synthesis of 5-(4'-bromophenyl)-1H-tetrazole itself can be achieved through the [3+2] cycloaddition of 4-bromobenzonitrile and sodium azide. researchgate.netnih.gov Subsequent alkylation can then be performed. For example, alkylation of 1-aryltetrazol-5-ones with dibromoalkanes under phase-transfer catalysis conditions has been shown to be a convenient route to bis-tetrazoles and 4-bromoalkyl derivatives. researchgate.net

| Alkylating Agent | Base | Solvent | Product |

| Benzylamine | - | - | N1- and N2-benzyl-5-(4-bromophenyl)tetrazole |

| N-(2-bromoethyl)acetamide | K₂CO₃ | CH₃CN | N-alkylated tetrazole-acetamide derivative |

| Dibromoalkanes | NaOH | CH₂Cl₂/H₂O (PTC) | Bis-tetrazolon derivatives and 4-bromoalkyl derivatives |

| This table summarizes general alkylation reactions applicable to the 5-aryltetrazole scaffold. researchgate.net |

C-H Functionalization of Tetrazoles

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the synthesis of complex molecules. For tetrazoles, this typically involves the functionalization of the C5 position.

Metalation Strategies (e.g., organomagnesium intermediates, turbo Grignard reagents)

The direct metalation of the C5-H bond of a tetrazole ring provides a versatile intermediate for subsequent reactions with electrophiles. However, lithiated tetrazoles are often unstable and can undergo retro [2+3] cycloaddition to form cyanamides, even at low temperatures. nih.govacs.org To overcome this stability issue, organomagnesium intermediates have been employed. These are generally more stable than their lithiated counterparts. nih.gov

A significant advancement in this area is the use of "turbo Grignard reagents," such as iPrMgCl·LiCl. This reagent has been successfully used for the C-H deprotonation of 1N-protected tetrazoles at the C5 position. nih.govacs.org The resulting magnesium intermediate is stable enough to react with a variety of electrophiles, including aldehydes and ketones, to afford functionalized tetrazole derivatives in good yields. acs.org

A key example is the reaction of a 1N-protected tetrazole with the turbo Grignard reagent, followed by the addition of 4-bromobenzaldehyde. This reaction yields the corresponding (4-bromophenyl)methanol derivative, demonstrating the utility of this method for introducing the 4-bromophenyl group onto a pre-functionalized tetrazole scaffold. acs.orgacs.org

| Electrophile | Product Yield (%) |

| 4-Methoxybenzaldehyde | 83 |

| 4-Bromobenzaldehyde | 75 |

| Diphenyl ketone | 47 |

| 9-Fluorenone | 65 |

| Yields from the reaction of a metalated 1-((6-methylpyridin-2-yl)methyl)-1H-tetrazole with various electrophiles. nih.govacs.org |

Protecting Group Strategies for Tetrazole Functionalization

To control the regioselectivity of reactions and to stabilize reactive intermediates, protecting groups are often employed. In the context of C-H functionalization of tetrazoles, the N1 or N2 position is typically protected. The choice of protecting group is crucial as it must be stable to the metalation conditions and easily removable afterward.

The p-methoxybenzyl (PMB) group has been effectively used as a protecting group for the N1 position of tetrazoles. acs.org 1N-PMB-protected tetrazole undergoes smooth C-H deprotonation at the C5 position with the turbo Grignard reagent, and the resulting intermediate reacts efficiently with electrophiles. acs.org For instance, the reaction with 4-bromobenzaldehyde gives (4-bromophenyl)(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)methanol in 82% yield. acs.org The PMB group can be subsequently cleaved under oxidative or acidic conditions.

Another useful protecting group is the 6-methylpyridyl-2-methyl group. nih.govacs.org This group also directs the C-H deprotonation to the C5 position and can be removed under reductive electrochemical conditions. nih.gov The use of this protecting group allowed for the synthesis of (4-bromophenyl)(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)methanol in 75% yield after reaction of the metalated tetrazole with 4-bromobenzaldehyde. nih.govacs.org Following deprotection, (4-bromophenyl)(1H-tetrazol-5-yl)methanol was obtained. acs.org These strategies highlight the importance of protecting groups in enabling the selective functionalization of the tetrazole core.

| Protecting Group | Deprotection Condition |

| p-Methoxybenzyl (PMB) | Oxidative or acidic |

| 6-Methylpyridyl-2-methyl | Reductive electrochemical |

| Commonly used protecting groups for tetrazole C-H functionalization and their respective cleavage conditions. nih.govacs.org |

1N-PMB Protection and Deprotection

To circumvent issues like the low stability of metalated intermediates that can lead to retro [2+3] cycloaddition, protecting groups are employed. organic-chemistry.orgacs.org The p-methoxybenzyl (PMB) group is a notable choice for protecting the 1N position of the tetrazole ring. organic-chemistry.orgacs.orgorganic-chemistry.org

The use of 1N-PMB-protected tetrazole allows for C-H deprotonation with reagents like the turbo Grignard (iPrMgCl·LiCl), creating a more stable metalated intermediate. acs.orgorganic-chemistry.org This intermediate can then react with various electrophiles, including aldehydes, ketones, and Weinreb amides, to introduce substituents at the fifth position of the tetrazole ring. organic-chemistry.orgacs.org

The deprotection of the PMB group can be achieved through several methods, offering flexibility in the synthetic route. acs.orgorganic-chemistry.org These methods include:

Oxidative cleavage : This method can be used to remove the PMB group. acs.orgacs.org

Catalytic hydrogenolysis : This is another effective technique for PMB deprotection. acs.orgacs.org

Acidic cleavage : Treatment with acid can also remove the PMB protecting group. acs.orgacs.org

For instance, 1N-PMB-tetrazole derivatives have been successfully deprotected to yield the corresponding 5-substituted-1H-tetrazoles. acs.org

Electrochemically Cleavable Protecting Groups

A novel approach in tetrazole synthesis involves the use of electrochemically cleavable protecting groups. nih.govacs.orgnih.govacs.orgresearchgate.net The 1N-(6-Methylpyridyl-2-methyl) group is the first of its kind to be used for protecting tetrazoles. nih.govacs.org This protecting group allows for C-H deprotonation using a turbo-Grignard reagent, followed by functionalization with aldehydes and ketones. nih.govacs.orgnih.govacs.orgresearchgate.net

The key advantage of this method is the selective cleavage of the protecting group under reductive electrochemical conditions. nih.govacs.org This is typically achieved using a lead bronze cathode and a sacrificial zinc anode. nih.govacs.orgnih.govacs.orgresearchgate.net The proposed mechanism involves the reduction of the pyridylmethyl group at the cathode, leading to an anion radical that fragments to release the deprotected tetrazole anion. acs.org

Synthesis Specific to this compound

Optimized Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the [3+2] cycloaddition of 4-bromobenzonitrile and an azide source, often sodium azide. semanticscholar.orgmdpi.com Various catalytic systems and reaction conditions have been explored to optimize the yield and efficiency of this reaction.

| Catalyst/System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Immobilized AlCl₃ on γ-Al₂O₃ | - | 50 | - | - |

| CuO nanoparticles | DMF | 130 | 10 | 80 |

| CuO nanoparticles (Microwave) | DMF | - | 0.25 | 99 |

| CuSO₄·5H₂O | DMSO | 140 | 1 | - |

| Silica Sulfuric Acid | DMF | - | - | - |

| Graphene Oxide | H₂O | 100 | 6 | 95 |

| MoO₃ | - | - | - | - |

| MTSA-SiO₂ | Solvent-free | 120 | 12 | - |

| SO₃H-carbon | DMF | 100 | 6 | 85-95 |

Immobilized AlCl₃ on γ-Al₂O₃ : This catalytic system has been shown to be effective for the synthesis of 5-substituted-1H-tetrazoles at a relatively low temperature of 50 °C. semanticscholar.org

CuO Nanoparticles : Under conventional heating in DMF at 130 °C, a yield of 80% was achieved. researchgate.net Significantly, the use of microwave irradiation with the same catalyst and solvent dramatically reduced the reaction time to 15 minutes and increased the yield to 99%. researchgate.net

CuSO₄·5H₂O : This readily available and environmentally friendly catalyst has been used in DMSO at 140 °C, providing good to excellent yields with short reaction times. scielo.br

Silica Sulfuric Acid : This solid acid catalyst has been employed in DMF, resulting in yields ranging from 72% to 95%. mdpi.comresearchgate.net For this compound, a yield of 95% has been reported. rsc.org

Graphene Oxide : A 95% yield of this compound was obtained using graphene oxide as a catalyst in water at 100 °C for 6 hours. rsc.org

Molybdenum Trioxide (MoO₃) : This catalyst has been noted for its high effectiveness and reusability for up to seven cycles. researchgate.net

Melamine Trisulfonic Acid (MTSA) on Silica : A solvent-free approach using MTSA-SiO₂ at 120 °C for 12 hours has been developed. e-journals.in

SO₃H-carbon : This nonmetallic catalyst, derived from glycerol, has been used in DMF at 100 °C, yielding products in the 85-95% range. ajgreenchem.com

Green Chemistry Principles in this compound Synthesis

Several synthetic routes for this compound have incorporated green chemistry principles to enhance sustainability. semanticscholar.orgscielo.br

Key aspects of these green approaches include:

Use of Water as a Solvent : A one-pot, multi-component protocol using water as a green solvent has been developed. clockss.org This method, catalyzed by cysteine, is eco-friendly and features an easy workup. clockss.org

Solvent-Free Conditions : The use of CuO nanoparticles as a catalyst under solvent-free conditions represents a significant step in reducing waste. researchgate.net Similarly, a method using MTSA-SiO₂ as a catalyst also operates without a solvent. e-journals.in

Recyclable Catalysts : Many of the catalysts employed, such as immobilized AlCl₃ on γ-Al₂O₃, CuO nanoparticles, MoO₃, and SO₃H-carbon, are reusable, which minimizes waste and reduces costs. researchgate.netsemanticscholar.orgresearchgate.netajgreenchem.com For instance, the SO₃H-carbon catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. ajgreenchem.com

Environmentally Benign Catalysts : The use of catalysts like CuSO₄·5H₂O and steelmaking slag is advantageous due to their low toxicity and ready availability. researchgate.netscielo.br

Energy Efficiency : Microwave-assisted synthesis, as seen with CuO nanoparticles, drastically reduces reaction times and, consequently, energy consumption. researchgate.net

These methodologies highlight a clear trend towards developing more sustainable and efficient synthetic pathways for this compound.

Advanced Spectroscopic and Structural Characterization of 5 4 Bromophenyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 5-(4-bromophenyl)-1H-tetrazole, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the phenyl ring and the N-H proton of the tetrazole ring.

The aromatic region of the spectrum characteristically displays two sets of doublets. These signals arise from the protons on the 4-bromophenyl group. One study reported these doublets at approximately δ 7.93 ppm and δ 7.77 ppm. rsc.org Another source found similar aromatic proton signals appearing as a multiplet between δ 8.01-7.98 ppm and δ 7.85-7.82 ppm. mdpi.com A further study identified these as doublets at δ 7.94 ppm (J = 8.4 Hz) and δ 7.79 ppm (J = 8.4 Hz). rsc.org The coupling pattern is indicative of an A₂B₂ spin system, which is characteristic of a 1,4-disubstituted benzene (B151609) ring.

A highly deshielded, broad singlet is often observed at a significantly downfield chemical shift, which is attributed to the acidic N-H proton of the tetrazole ring. mdpi.com In one study, this signal appeared at a chemical shift of δ 16.96 ppm. rsc.org Another reported a broad singlet at δ 17.00 ppm for the N-H proton. mdpi.comnih.gov The broadness of this peak is a result of rapid proton exchange and quadrupole broadening from the adjacent nitrogen atoms.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Aromatic CH | 7.93 | Doublet | - | rsc.org |

| Aromatic CH | 7.77 | Doublet | - | rsc.org |

| Aromatic CH | 8.01-7.98 | Multiplet | - | mdpi.comnih.gov |

| Aromatic CH | 7.85-7.82 | Multiplet | - | mdpi.comnih.gov |

| Aromatic CH | 7.94 | Doublet | 8.4 | rsc.org |

| Aromatic CH | 7.79 | Doublet | 8.4 | rsc.org |

| Tetrazole NH | 16.96 | Broad Singlet | - | rsc.org |

| Tetrazole NH | 17.00 | Broad Singlet | - | mdpi.comnih.gov |

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. In DMSO-d₆, the spectrum of this compound shows several distinct signals.

The carbon atom of the tetrazole ring (C5) typically resonates at a downfield chemical shift, with one study reporting it at δ 155.11 ppm. rsc.org Other studies have reported similar values of δ 155.0 ppm and δ 155.54 ppm. mdpi.comrsc.org

The carbon atoms of the phenyl ring exhibit characteristic chemical shifts. The carbon atom attached to the bromine (C-Br) is found at approximately δ 124.58 ppm rsc.org or δ 124.7 ppm. mdpi.com The ipso-carbon, the carbon atom of the phenyl ring directly attached to the tetrazole ring, is observed around δ 123.45 ppm rsc.org or δ 123.6 ppm. mdpi.com The remaining two aromatic carbons, which are equivalent due to symmetry, appear at approximately δ 132.43 ppm and δ 128.83 ppm. rsc.org Other reported values for the aromatic carbons include δ 132.5 ppm and δ 128.9 ppm mdpi.com, as well as δ 133.00 ppm and δ 129.39 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

| Tetrazole C5 | 155.11 | rsc.org |

| Tetrazole C5 | 155.0 | mdpi.comnih.gov |

| Tetrazole C5 | 155.54 | rsc.org |

| Aromatic C-Br | 124.58 | rsc.org |

| Aromatic C-Br | 124.7 | mdpi.comnih.gov |

| Aromatic C-Br | 125.23 | rsc.org |

| Aromatic C (ipso) | 123.45 | rsc.org |

| Aromatic C (ipso) | 123.6 | mdpi.comnih.gov |

| Aromatic C (ipso) | 124.06 | rsc.org |

| Aromatic CH | 132.43 | rsc.org |

| Aromatic CH | 128.83 | rsc.org |

| Aromatic CH | 132.5 | mdpi.comnih.gov |

| Aromatic CH | 128.9 | mdpi.comnih.gov |

| Aromatic CH | 133.00 | rsc.org |

| Aromatic CH | 129.39 | rsc.org |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption bands.

A number of characteristic peaks are observed in the spectrum. These include bands in the regions of 2919 and 2849 cm⁻¹ which can be attributed to C-H stretching vibrations. rsc.org The spectrum also shows absorptions around 1595 cm⁻¹ corresponding to C=N stretching of the tetrazole ring. rsc.org The C-Br stretching vibration is expected to appear at lower wavenumbers. Other notable bands have been reported at 1721, 1046, 1010, 822, and 734 cm⁻¹. rsc.org Another study reported IR absorptions at 1482, 1561, 1604, and 2850 cm⁻¹. mdpi.com A third source provided a more extensive list of IR peaks including 3423, 3090, 3064, 2966, 2852, 2768, 1638, 1611, 1559, 1482, 1431, 1385, 1276, 1252, 1157, 1119, 1054, 1018, 988, 872, 828, 742, 614, and 451 cm⁻¹. rsc.org The IR spectra of tetrazoles are also characterized by absorption bands for the tetrazole ring between 1041-1106 cm⁻¹ and 1189-1110 cm⁻¹. scielo.br

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H Stretching | 2919, 2849 | rsc.org |

| C-H Stretching | 2850 | mdpi.com |

| C-H Stretching | 3090, 3064, 2966, 2852 | rsc.org |

| C=N Stretching (Tetrazole) | 1595 | rsc.org |

| C=N Stretching (Tetrazole) | 1561, 1604 | mdpi.com |

| C=N Stretching (Tetrazole) | 1638, 1611, 1559 | rsc.org |

| Tetrazole Ring | 1046, 1010 | rsc.org |

| Tetrazole Ring | 1041-1106, 1189-1110 | scielo.br |

| C-Br Stretching | 734 | rsc.org |

| Aromatic C=C Stretching | 1482 | mdpi.com |

| Other | 1721, 822 | rsc.org |

| Other | 3423, 2768, 1431, 1385, 1276, 1252, 1157, 1119, 1054, 1018, 988, 872, 828, 742, 614, 451 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound. For this compound, electrospray ionization (ESI) is a common method used. In ESI-MS, the molecule is typically observed as a deprotonated species, [M-H]⁻. One study reported an ESI-MS value of m/z 224 for the [M-H]⁻ ion, which corresponds to the loss of a proton from the tetrazole ring. mdpi.comnih.gov Another report using LC-MS found a molecular ion peak (M+) at m/z 223.6. clockss.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound itself was not found in the provided search results, information on related compounds and general crystallographic techniques for tetrazoles is available. For instance, the crystal structure of a related compound, 5-(4-chlorophenyl)-1H-tetrazole, was determined to be monoclinic with a P21/n space group. rsc.org The analysis of such structures is typically performed using graphite (B72142) monochromated Mo Kα radiation (λ = 0.71073 Å) and the structure is solved by direct methods using software like SHELXL. rsc.org Such studies would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Detailed Structural Insights

Beyond the standard spectroscopic methods, other advanced techniques can provide further structural details. Techniques like two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC) could be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. Additionally, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to predict and rationalize the observed spectroscopic properties and to gain a deeper understanding of the electronic structure and reactivity of this compound.

Theoretical and Computational Investigations of 5 4 Bromophenyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, allowing for the prediction of various chemical and physical properties. These calculations have been instrumental in understanding the characteristics of tetrazole derivatives. acs.org For instance, in the study of tetrazole compounds, it has been observed that in the gaseous phase, the 2H-tautomeric form is generally more stable, while the 1H-form is favored in the liquid phase. nih.gov

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic properties of many-electron systems. acs.org It has been widely applied to study tetrazole derivatives due to its balance of accuracy and computational efficiency. acs.orgnih.gov Common approaches involve using functionals like B3LYP or M06-2X combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,2p) to perform geometry optimizations and electronic property calculations. arkat-usa.orgrsc.org These studies are typically conducted in the gas phase, and any minor discrepancies between theoretical and experimental values can often be attributed to this difference in phase. arkat-usa.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arkat-usa.org For derivatives of 1-substituted-1H-1,2,3,4-tetrazoles, DFT calculations have been used to determine optimized geometrical parameters like bond lengths and bond angles. arkat-usa.org

For the related isomer, 1-(4-Bromophenyl)-1H-tetrazole, geometry optimization has been performed using the B3LYP/6–311++G(d,2p) level of theory. arkat-usa.org The resulting optimized parameters provide a theoretical model of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for a Related Isomer, 1-(4-Bromophenyl)-1H-tetrazole

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C(1)-N(2) | 1.34 Å |

| Bond Length | N(2)-N(3) | 1.30 Å |

| Bond Length | N(3)-N(4) | 1.35 Å |

| Bond Length | N(4)-C(5) | 1.32 Å |

| Bond Length | C(5)-N(1) | 1.36 Å |

| Bond Angle | N(1)-C(5)-N(4) | 108.5° |

| Bond Angle | C(5)-N(4)-N(3) | 109.5° |

| Bond Angle | N(4)-N(3)-N(2) | 105.7° |

Note: Data is for the 1-(4-Bromophenyl)-1H-tetrazole isomer as presented in a study by Sugandhi, R. et al. and serves as a representative example of DFT-derived geometrical parameters for this class of compounds. arkat-usa.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. arkat-usa.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. arkat-usa.org The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (E_gap). nih.gov

A smaller HOMO-LUMO gap implies a greater propensity for the molecule to undergo charge transfer interactions, indicating higher chemical reactivity. arkat-usa.orgbuketov.edu.kz Conversely, a larger energy gap suggests higher stability. arkat-usa.org DFT calculations are a standard method for determining the energies of these orbitals. nih.govbuketov.edu.kz For tetrazole derivatives, it has been noted that electron-withdrawing groups tend to decrease the energy gap in the 1H-form. nih.gov In a study of related tetrazole hybrids, compounds with lower energy gaps were predicted to have higher chemical reactivity. buketov.edu.kzbuketov.edu.kz

Table 2: Calculated Quantum Chemical Parameters for Related Tetrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |

|---|---|---|---|

| 5-phenyl-tetrazole (PT) | -6.762 | -1.778 | 4.984 |

| 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) | -7.179 | -2.001 | 5.178 |

| 1-(4-chlorophenyl)-1H-tetrazole | -5.4423 | -0.9524 | 4.4899 |

| 1-(4-bromophenyl)-1H-tetrazole | -5.5240 | -1.0340 | 4.4900 |

Note: Data is compiled from studies on related phenyltetrazole derivatives to illustrate typical FMO energy values. nih.govarkat-usa.org The values for PT and 5-2-BPT are for the 1H-tautomer in the gas phase. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.orgmdpi.com The MEP surface map uses a color scale to represent different electrostatic potential values. mdpi.com Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient, susceptible to nucleophilic attack). acs.orgmdpi.com Green areas represent regions of neutral potential.

The Electron Localization Function (ELF) is a theoretical tool used to analyze the nature of chemical bonding in a molecule. jussieu.frdailymotion.com It provides a measure of the probability of finding an electron in a specific region of space. dailymotion.com ELF analysis allows for the visualization of electron localization in a system, clearly distinguishing between core electrons, covalent bonds, and lone pairs. dailymotion.commdpi.com

Regions of high ELF values correspond to areas where electrons are highly localized, such as in covalent bonds or as lone pairs on heteroatoms. dailymotion.com In the context of tetrazole derivatives, ELF analysis has been utilized to investigate the electronic structure and the distribution of valence electrons. arkat-usa.org This topological analysis helps in understanding the bonding patterns and stability of the molecule's crystal structure. mdpi.com

The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning a molecule's electron density into atomic basins. uni-rostock.de This approach allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. uni-rostock.de The analysis focuses on the topological properties of the electron density (ρ(r)), particularly at points known as bond critical points (BCPs), which are found along the path of maximum electron density between two bonded nuclei. mdpi.comuni-rostock.de

The properties of the electron density at these BCPs, such as its magnitude and the value of its Laplacian, provide quantitative information about the nature and strength of the chemical bond. AIM calculations have been applied to synthesized tetrazole compounds to analyze their electronic structure and bonding characteristics in detail. arkat-usa.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the prediction of various spectroscopic properties. bohrium.com For 5-(4-bromophenyl)-1H-tetrazole, theoretical calculations of NMR and IR spectra have been shown to correlate well with experimental findings. pnrjournal.com

DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and prediction of spectroscopic data. bohrium.com The deshielding effect of the bromine atom in 5-(4-bromophenyl)-2H-tetrazole, a related isomer, causes aromatic proton signals to shift downfield to a range of δ 7.5–8.5 ppm, a phenomenon also observed in experimental NMR. For this compound, experimental ¹H NMR data in DMSO-d6 shows signals at approximately 7.93 ppm and 7.77 ppm, which are characteristic of the di-substituted phenyl ring. rsc.org The ¹³C NMR spectrum shows peaks around 155.11, 132.43, 128.83, 124.58, and 123.45 ppm. rsc.org

In infrared spectroscopy, the characteristic C=N stretching vibrations within the tetrazole ring and C-Br stretching are key features. Experimental FT-IR data for this compound reveals significant peaks at 2919, 2849, 1721, 1595, 1046, 1010, 822, and 734 cm⁻¹. rsc.org Theoretical calculations can reproduce these vibrational modes with a high degree of accuracy, aiding in the definitive assignment of spectral bands. pnrjournal.com

A comparison of key experimental and computationally predicted spectroscopic data is presented below.

| Spectroscopic Technique | Experimental Data (Selected Peaks) | Theoretical Prediction Focus | Correlation Notes |

|---|---|---|---|

| ¹H NMR | δ 7.93 (d, 2H), 7.77 (d, 2H) ppm (in DMSO-d6) rsc.org | Chemical shifts of aromatic protons. | Theoretical models predict downfield shifts for aromatic protons due to the bromine's deshielding effect, consistent with experimental observations. |

| ¹³C NMR | δ 155.11, 132.43, 128.83, 124.58, 123.45 ppm (in DMSO-d6) rsc.org | Chemical shifts of carbon atoms in both phenyl and tetrazole rings. | Calculated shifts generally align well with experimental values, confirming the carbon framework. |

| FT-IR | 1595 cm⁻¹ (C=N stretch), 822 cm⁻¹ rsc.org | Vibrational frequencies for key functional groups like C=N and C-Br. | Predicted vibrational modes for C=N stretching and other fingerprint region vibrations correspond closely to the experimental IR spectrum. pnrjournal.comrsc.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, revealing its preferred shapes and interactions with its environment.

The conformation of this compound is primarily defined by the dihedral angle between the phenyl and tetrazole rings. Due to steric hindrance and electronic effects, the molecule is not entirely planar. The dihedral angle between the tetrazole and phenyl rings in related aryl-tetrazole compounds can vary, typically ranging from 24.88° to 59.94°, influenced by crystal packing forces. smolecule.com Computational studies, often involving potential energy surface scans, are used to identify the most stable conformations by calculating the energy associated with different dihedral angles. pnrjournal.com These studies indicate that a non-planar conformation is generally the most energetically favorable.

The crystal structure and bulk properties of this compound are governed by a network of intermolecular interactions. Single-crystal X-ray diffraction studies, complemented by computational analysis, have revealed several key interactions. researchgate.net In related brominated tetrazoles, C–H⋯N hydrogen bonds with distances between 2.62–2.68 Å are observed, which help to stabilize the crystal lattice. Furthermore, π-π stacking interactions between the aromatic phenyl and tetrazole rings are significant, contributing to the stability of the crystal structure. smolecule.com The presence of the bromine atom also allows for halogen bonding (C-Br···N), which can further direct the molecular packing. Molecular dynamics simulations can be used to study the stability of these interactions over time in a simulated environment. nih.gov

| Interaction Type | Description | Typical Distance/Energy |

|---|---|---|

| Hydrogen Bonding | Interactions of the type C–H⋯N between the phenyl C-H and a nitrogen atom of the tetrazole ring. | 2.62–2.68 Å |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. smolecule.com | Centroid-to-centroid distances of 3.3-3.9 Å are typical for related structures. smolecule.com |

| Halogen Bonding | The bromine atom can act as a Lewis acid, interacting with nitrogen atoms (C-Br···N). | Interaction energies can be significant for crystal packing. |

Mechanistic Computational Studies for Reactions Involving this compound

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 5-substituted-1H-tetrazoles, such as this compound, the most common route is the [3+2] cycloaddition of a nitrile (4-bromobenzonitrile) with sodium azide (B81097).

Mechanistic investigations using computational methods reveal that this reaction proceeds through a concerted, but asynchronous, transition state. Catalysts, such as silica (B1680970) sulfuric acid or nano-TiCl₄·SiO₂, can lower the activation energy barrier for this cycloaddition. researchgate.net Computational studies have shown that acidic catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. These studies can calculate the energy profiles of the reaction pathway, identifying transition states and intermediates, and thus provide a detailed understanding of how factors like solvents and catalysts influence the reaction rate and yield. For instance, computational analyses have quantified that certain catalysts can lower the transition state energy barrier by 7.5–11.7 kJ/mol compared to the uncatalyzed reaction.

Chemical Reactivity and Derivatization of 5 4 Bromophenyl 1h Tetrazole

Substitution Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl ring of 5-(4-bromophenyl)-1H-tetrazole serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Key substitution reactions include:

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, yielding biphenyl (B1667301) derivatives.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orgjk-sci.com This method is a powerful tool for synthesizing substituted anilines. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. jk-sci.com

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-N, or C-S bonds. wikipedia.org While it often requires harsher conditions than palladium-catalyzed methods, it remains a useful transformation, particularly for forming diaryl ethers. wikipedia.orgorganic-chemistry.org

These reactions are fundamental in synthetic organic chemistry for modifying the aryl halide portion of the molecule, as summarized in the table below.

| Reaction Name | Coupling Partner | Metal Catalyst | Resulting Bond | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Palladium | C-C | 5-(4-Aryl'-phenyl)-1H-tetrazole |

| Buchwald-Hartwig Amination | R¹R²NH | Palladium | C-N | 5-(4-(R¹R²N)-phenyl)-1H-tetrazole |

| Sonogashira Coupling | R-C≡CH | Palladium/Copper | C-C (sp²-sp) | 5-(4-(Alkynyl)-phenyl)-1H-tetrazole |

| Ullmann Condensation | R-OH | Copper | C-O | 5-(4-Phenoxy-phenyl)-1H-tetrazole |

Functionalization of the Tetrazole Ring

The tetrazole ring itself can be functionalized, although its aromatic and electron-rich nature presents unique challenges and opportunities compared to the bromophenyl moiety.

Direct functionalization of the tetrazole ring at the C5 position (bearing the bromophenyl group) is challenging. A more common approach involves the deprotonation of an N-protected tetrazole at the C5-H position, followed by reaction with an electrophile. However, organometallic tetrazole intermediates, particularly lithiated species, are often unstable and can undergo rapid retro [2+3] cycloaddition, leading to the formation of a cyanamide (B42294) byproduct and nitrogen gas even at low temperatures. nih.gov

To overcome this instability, modern methods utilize more stable organomagnesium intermediates. nih.gov The use of a "turbo Grignard" reagent, such as iPrMgCl·LiCl, allows for the efficient C-H deprotonation of N-protected tetrazoles at moderately low temperatures (e.g., -60 °C) to form a stable metalated intermediate. organic-chemistry.org This magnesium-based reagent avoids the undesired retro [2+3] cycloaddition side reaction. organic-chemistry.orgorganic-chemistry.org The resulting stable organomagnesium species can then be trapped with a variety of electrophiles to install new functional groups at the C5 position. organic-chemistry.orgacs.org

Common electrophiles used in this reaction include aldehydes, ketones, and Weinreb amides. organic-chemistry.org The N-protecting group, often a p-methoxybenzyl (PMB) group, can be subsequently removed under various conditions to yield the desired 5-substituted 1H-tetrazole. organic-chemistry.orgacs.org

| Electrophile | Reagent(s) | Product of N-Protected Intermediate |

| Aldehyde (R-CHO) | 1. iPrMgCl·LiCl2. R-CHO | Secondary Alcohol |

| Ketone (R¹R²C=O) | 1. iPrMgCl·LiCl2. R¹R²C=O | Tertiary Alcohol |

| Iodine (I₂) | 1. iPrMgCl·LiCl2. I₂ | 5-Iodo-tetrazole |

| Weinreb Amide (R-CON(Me)OMe) | 1. iPrMgCl·LiCl2. R-CON(Me)OMe | Ketone |

The most significant cycloaddition reaction related to this compound is the one used for its synthesis: the [3+2] cycloaddition of 4-bromobenzonitrile (B114466) with an azide (B81097) source, such as sodium azide. mdpi.comthieme-connect.com This is a widely used method for constructing the tetrazole ring.

Conversely, the tetrazole ring can undergo a retro-[2+3] cycloaddition reaction, where it decomposes by eliminating a molecule of nitrogen (N₂) to form a nitrile and an azide. This process is a known decomposition pathway for unstable organometallic tetrazole intermediates, as mentioned previously, and is generally considered an undesirable side reaction during functionalization attempts. nih.govacs.org Therefore, synthetic strategies for derivatizing the tetrazole ring are typically designed to avoid conditions that would induce this ring-opening fragmentation.

Coordination Chemistry of this compound as a Ligand

The tetrazole moiety is an effective and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. thieme-connect.com

Tetrazoles are valued as ligands for several key reasons:

N-Donor Atoms: The ring contains four nitrogen atoms, each with a lone pair of electrons, providing multiple potential coordination sites. nih.gov Depending on substitution and deprotonation, tetrazoles can act as monodentate or bridging ligands, connecting multiple metal centers. nih.gov

Anionic Ligand: The N-H proton of 5-substituted 1H-tetrazoles is acidic. Upon deprotonation, the resulting tetrazolate anion becomes a robust anionic N-donor ligand. This anionic character is crucial for balancing charge in metal complexes. arkat-usa.org

Bioisostere of Carboxylic Acid: The tetrazolate group is recognized as a non-classical bioisostere of the carboxylate group, sharing similar acidity and steric properties. nih.govheteroletters.org This makes tetrazole-based ligands of great interest in the design of metal-organic frameworks (MOFs) and bioactive coordination compounds.

Structural Versatility: The ability of the tetrazole ring to coordinate through different nitrogen atoms (N1, N2, N3, or N4) allows for the formation of diverse and complex architectures, including discrete polynuclear complexes and 1D, 2D, or 3D coordination polymers. arkat-usa.orgrsc.org This versatility makes them excellent building blocks for creating materials with tunable properties. scielo.brresearchgate.netnih.gov

This compound, typically in its deprotonated (tetrazolate) form, readily coordinates with transition metal ions to form stable complexes. The synthesis usually involves the reaction of a metal salt with the tetrazole ligand in a suitable solvent.

The resulting structures are highly dependent on the metal ion, the coordination geometry it prefers, and the presence of other auxiliary ligands. rsc.org For instance, 5-(pyridyl)tetrazole ligands have been shown to form complexes with Mn(II), where coordination occurs through nitrogen atoms on either the tetrazole or the pyridyl group, leading to the formation of extended 2D and 3D structures through hydrogen bonding. rsc.org Similarly, tetrazole-carboxylate ligands have been used to construct novel metal-organic frameworks with Zn(II), forming intricate layered structures. nih.gov The tetrazolate anion often acts as a bridging ligand, linking metal centers to create coordination polymers with interesting topologies and potential applications in areas like catalysis and materials science. scielo.brnih.gov

| Metal Ion | Ligand Type | Resulting Structure Type |

| Mn(II) | 5-(Pyridyl)tetrazolate | 2D and 3D Networks |

| Zn(II) | Tetrazole-carboxylate | 1D and 2D Layered Structures |

| Co(II), Ni(II) | Tetrazole-carboxylate | 1D Coordination Polymers |

| Ag(I) | C-substituted tetrazoles | Dimeric and 3D Coordination Polymers |

Applications in Catalysis

The role of this compound in catalysis is primarily centered on its synthesis via catalytic methods and its potential use as a substrate in catalytic cross-coupling reactions. While the compound itself is not typically employed as a catalyst, its formation and further derivatization are deeply rooted in catalytic processes.

The synthesis of 5-substituted 1H-tetrazoles, including the 5-(4-bromophenyl) derivative, is frequently achieved through the [3+2] cycloaddition of an organonitrile (in this case, 4-bromobenzonitrile) and an azide source. This transformation is often facilitated by a variety of homogeneous and heterogeneous catalysts to improve yields and reaction conditions. thieme-connect.com Different halogen-substituted benzonitriles, such as 4-bromobenzonitrile, react effectively to produce the desired tetrazole products in good yields. scielo.org.za The use of nanocatalysts, such as nickel-zirconium phosphate (B84403) (NiZrP), has been shown to be particularly effective for this synthesis, yielding this compound in high yields. thieme-connect.com

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nickel Zirconium Phosphate (NiZrP) NPs | 4-bromobenzonitrile | NaN₃, NH₄OAc, DMSO, 120 °C | 99% | thieme-connect.com |

| Nano-TiCl₄·SiO₂ | 4-bromobenzonitrile | NaN₃, DMF, 130 °C, 10 h | 89% | scielo.org.za |

| TiFe₂O₄@n-Pr@QDA-Pd | 4-bromobenzonitrile | NaN₃, H₂O, 80 °C, 4 h | 94% | nih.gov |

Furthermore, the 4-bromophenyl moiety of the molecule serves as a functional handle for subsequent modifications through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comyoutube.com This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex biphenyl structures. While direct examples of this compound being used in this capacity are not extensively documented, the reactivity of the C-Br bond in similar phenyl-pyrimidine systems has been well-established, suggesting its potential as a valuable building block in synthetic chemistry. mdpi.com

Additionally, coordination polymers constructed from related tetrazole-based ligands have demonstrated catalytic activity. For instance, a cobalt-based polymer featuring a 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole ligand showed moderate catalytic activity in the Claisen-Schmidt reaction. researchgate.net This suggests a potential avenue for the future application of materials derived from this compound in catalysis.

Supramolecular Assembly and Material Science Applications

The this compound molecule is a highly effective building block for the construction of supramolecular assemblies, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). thieme-connect.com This utility stems from the versatile coordination chemistry of the tetrazole ring. Upon deprotonation, the tetrazolyl anion can coordinate to metal ions through its multiple nitrogen atoms, acting as a multidentate ligand to link metal centers into one-, two-, or three-dimensional networks. mdpi.comnih.gov

The phenyl group acts as a rigid spacer, while the tetrazole provides the coordination sites, making this class of compounds excellent candidates for creating robust and porous materials. Research on structurally analogous ligands, such as 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid (H₃TZI), has led to the synthesis of novel CPs and MOFs with interesting and potentially useful properties in material science. rsc.orgrsc.org These materials often exhibit properties such as luminescence and magnetism, which are highly dependent on the choice of both the metal ion and the organic linker. rsc.orgresearchgate.net

Luminescence: Metal-organic frameworks constructed from tetrazole-based ligands and d¹⁰ metal ions like zinc(II) or cadmium(II) often exhibit strong luminescence. rsc.orgbohrium.com For example, zinc-based CPs synthesized with the 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid ligand display strong luminescent emissions in the solid state at room temperature. rsc.org This property is valuable for the development of chemical sensors, optoelectronic devices, and solid-state lighting. The porous nature of MOFs can allow guest molecules to enter the framework, which may interact with the luminescent components and cause a detectable change in the emission, forming the basis of a sensor. bohrium.comscientificarchives.com

Magnetic Properties: When paramagnetic metal ions, such as manganese(II), cobalt(II), or copper(II), are used to build coordination polymers with tetrazole-based linkers, the resulting materials can display interesting magnetic behaviors. rsc.orgrsc.org The tetrazole and other bridging groups (like hydroxo groups) mediate magnetic exchange interactions between the metal centers. Studies on CPs derived from the H₃TZI ligand have shown that manganese(II), copper(II), and cobalt(II) complexes exhibit antiferromagnetic coupling between the metal ions. rsc.orgrsc.org Such materials are of interest for the development of molecular magnets and spintronic devices.

Gas Adsorption: The ordered, porous structures of MOFs make them excellent candidates for applications in gas storage and separation. rsc.orgrsc.org Tetrazole-based MOFs can be designed to have specific pore sizes and chemical environments. The nitrogen-rich nature of the tetrazole rings lining the pores can create preferential binding sites for certain gas molecules, such as carbon dioxide. This leads to high selectivity for CO₂ over other gases like nitrogen or methane, which is a critical need for carbon capture and flue gas purification technologies. rsc.orgresearchgate.net

| Material (based on analogous ligands) | Metal Ion | Key Structural Feature | Material Application | Reference |

|---|---|---|---|---|

| [Zn₂(OH)(TZI)(2,2′-bpy)]·H₂O | Zn(II) | 2D framework with dinuclear motifs | Luminescence | rsc.org |

| [Mn₂(OH)(TZI)(DMA)] | Mn(II) | 3D framework with tetranuclear clusters | Antiferromagnetic Properties | rsc.org |

| {[Co(Hapt)₂]·2H₂O}n | Co(II) | 2D layers, 3D supramolecular architecture | Magnetic Ordering | rsc.org |

| {Cd₄(TZI)₂(OH)₂(H₂O)₄₆}n | Cd(II) | 3D framework | Photoluminescence | rsc.orgresearchgate.net |

| {[Zn₂(HL)₂]·0.5DMF·H₂O}n | Zn(II) | 3D framework with intersecting channels | Selective Gas Sorption (CO₂/N₂, CO₂/CH₄) | rsc.orgresearchgate.net |

TZI = 5-(4-(tetrazol-5-yl)phenyl)isophthalate; Hapt = 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazolide; HL = 5-[(2H-tetrazol-5-yl)amino]isophthalate

Advanced Applications in Medicinal Chemistry and Drug Discovery

Bioisosteric Replacement of Carboxylic Acids with the Tetrazole Moiety

A pivotal strategy in drug design is the use of bioisosteres, which are functional groups or molecules that have similar physical and chemical properties and elicit comparable biological responses. The 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. rug.nl This substitution is a key tactic employed by medicinal chemists to refine the pharmacological profile of drug candidates. nih.gov

The rationale for this replacement lies in the similar pKa values of 5-substituted tetrazoles (around 4.5–4.9) and carboxylic acids (around 4.2–4.4), allowing them to be ionized at physiological pH. rug.nlnih.gov Despite differences in their steric and electronic characteristics, the planar structure of the tetrazole ring can effectively delocalize a negative charge, mimicking the carboxylate anion and enabling similar interactions with biological targets. rug.nlcambridgemedchemconsulting.com

| Property | Carboxylic Acid | Tetrazole | Reference |

|---|---|---|---|

| pKa | ~4.2–4.4 | ~4.5–4.9 | rug.nl |

| Geometry | Planar | Planar | rug.nl |

| Lipophilicity of Anion | Lower | Higher | rug.nl |

The substitution of a carboxylic acid with a tetrazole moiety can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which constitutes its pharmacokinetic properties. rug.nlnih.gov Tetrazoles are generally more metabolically stable than carboxylic acids. nbinno.comresearchgate.net Carboxylic acids are susceptible to metabolic transformations in the liver, which can lead to rapid clearance and a shorter duration of action. researchgate.netsemanticscholar.org In contrast, the tetrazole ring is resistant to many common metabolic degradation pathways, which can lead to an extended half-life of the drug. rug.nlnbinno.com

Furthermore, the tetrazolate anion is more lipophilic than the corresponding carboxylate. rug.nl This increased lipophilicity can enhance the ability of a drug molecule to permeate cell membranes, potentially leading to improved oral bioavailability. bohrium.comtandfonline.com However, some tetrazole-containing drugs, like candesartan, may still exhibit poor membrane permeability due to their acidity being similar to carboxylic acids. semanticscholar.org The interaction with efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), can also influence the permeability of tetrazole-containing compounds. nih.govresearchgate.net For instance, the angiotensin II receptor antagonist losartan, which features a tetrazole group, is a substrate for P-gp. nih.govdrughunter.com

From a pharmacodynamic perspective, the tetrazole ring's ability to mimic the carboxylic acid's interactions with biological targets, such as hydrogen bonding and electrostatic interactions, is crucial. nbinno.com The slightly larger size of the tetrazole and the different spatial arrangement of its hydrogen-bonding environment can sometimes lead to optimized interactions with a receptor, resulting in increased potency. cambridgemedchemconsulting.comdrughunter.com For example, in the development of the angiotensin II antagonist losartan, replacing the carboxylic acid with a tetrazole led to a tenfold increase in potency. drughunter.com

The incorporation of a tetrazole ring in place of a carboxylic acid can bestow several enhanced drug-like characteristics upon a molecule. beilstein-journals.orgnih.govrug.nl One of the most significant advantages is improved metabolic stability. researchgate.netbeilstein-journals.org Carboxylic acid-containing drugs can undergo glucuronidation to form reactive acyl glucuronides, which have been associated with toxicity. cambridgemedchemconsulting.comsemanticscholar.org The metabolic inertness of the tetrazole ring mitigates this risk. researchgate.net

Increased lipophilicity is another key benefit. rug.nlbohrium.com This property can lead to better absorption and distribution of the drug. The nitrogen-rich tetrazole ring also offers more opportunities for forming hydrogen bonds with target receptors, which can contribute to enhanced binding affinity and potency. rug.nl The conformational rigidity of the tetrazole ring can also be advantageous in drug design, helping to lock the molecule in a bioactive conformation. beilstein-journals.orgnih.gov

Development of 5-(4-Bromophenyl)-1H-tetrazole Derivatives as Pharmacophores

The this compound scaffold is a valuable pharmacophore in its own right, serving as a foundational structure for the development of new therapeutic agents. nbinno.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological target.

For instance, in a series of antiallergic N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, a Hansch/Free-Wilson model was used to establish a relationship between the physicochemical properties of the substituents and the intravenous antiallergic activity. nih.gov This quantitative SAR (QSAR) approach allowed for the directed synthesis of more potent derivatives. nih.gov Such studies on this compound derivatives would explore the effects of substituents on the phenyl ring, as well as modifications to the tetrazole ring itself, to optimize activity.

The design and synthesis of analogs of this compound are central to drug discovery programs. nih.govmdpi.com The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com Starting with 4-bromobenzonitrile (B114466), this compound can be synthesized. thieme-connect.com

From this core structure, a diverse library of analogs can be created. For example, the bromomethyl group in a related compound, 5-(4'-Bromomethyl)-[1,1'-biphenyl]-2-yl]-1-trityl-1H-tetrazole, can be functionalized with various nucleophiles to generate a wide range of derivatives for biological screening. nbinno.com Similarly, the bromine atom on the phenyl ring of this compound can be a handle for further chemical modifications through cross-coupling reactions. The tetrazole ring itself can also be derivatized.

Computational methods are indispensable tools in modern drug design, accelerating the identification and optimization of lead compounds. mdpi.comspringernature.comresearchgate.netnih.gov Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ijpsjournal.comnih.govajgreenchem.com